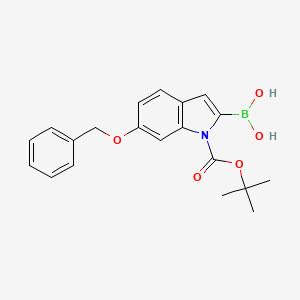

6-Benzyloxy-1-BOC-indole-2-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Benzyloxy-1-BOC-indole-2-boronic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related boronic acid compounds and their applications in organic synthesis and drug development. Boronic acids are known for their unique reactivity, which makes them valuable in the synthesis of various organic molecules, including drugs .

Synthesis Analysis

The synthesis of boronic acid derivatives can be achieved through various methods. For instance, boronic acids have been used to catalyze a three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids, demonstrating their role in facilitating complex organic reactions . Additionally, the direct benzylation of indole 2-boronic acid has been efficiently achieved using palladium catalysis, which could be relevant to the synthesis of 6-Benzyloxy-1-BOC-indole-2-boronic acid .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is crucial for their reactivity. For example, the structure of a benzaldehyde/boron trifluoride adduct has been determined by X-ray crystallography, showing the importance of the orientation of the boron-containing group in these complexes . This structural information is essential for understanding the reactivity of boronic acid derivatives, including 6-Benzyloxy-1-BOC-indole-2-boronic acid.

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions. They are known for their role in Suzuki–Miyaura cross-coupling reactions, as demonstrated in the synthesis of indolin-2-ones . Furthermore, boronic acids can act as catalysts, enabling the transformation of hydroxy groups into various functional groups under mild conditions . These reactions highlight the versatility of boronic acids in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The intercalation of benzoxaborolate anions in layered double hydroxides suggests that boronic acids can interact with inorganic matrices, which could be relevant for drug formulation . The dynamic covalent reactivity of boronic acids, as well as their ability to form H-bonded complexes, is also significant for their physical properties and their potential applications in materials science and supramolecular chemistry .

Aplicaciones Científicas De Investigación

Catalytic Benzylation in Organic Synthesis

6-Benzyloxy-1-BOC-indole-2-boronic acid is used in catalytic benzylation reactions. Kearney et al. (2010) demonstrated that the direct benzylation of indole 2-boronic acid can be efficiently achieved using a palladium catalyst. This method is advantageous as it does not require strong bases or toxic reagents and yields aryl(indolo)methanes efficiently (Kearney, Landry-BayleAdrienne, & Gomez, 2010).

Acceleration of Three-Component Reactions

In a study by Das et al. (2017), boronic acid was used to accelerate a three-component reaction involving indoles, thiols, and glyoxylic acids. This process, facilitated by boronic acid catalysis, efficiently synthesized α-sulfanyl-substituted indole-3-acetic acids (Das, Watanabe, Morimoto, & Ohshima, 2017).

Synthesis of Substituted Indole Derivatives

Bao (2006) reported the use of boronic acid in Suzuki couplings of indoles with phenylboronic acids. This approach yielded high-yield products regardless of protection on the heterocyclic nitrogen, demonstrating the versatility of boronic acids in organic synthesis (Bao, 2006).

Safety and Hazards

6-Benzyloxy-1-BOC-indole-2-boronic acid is harmful if swallowed . It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and removing to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with proteins .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds . This allows them to modulate the activity of their targets in a dynamic manner.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This suggests that the compound could potentially be involved in the modification of biochemical pathways through the formation of new carbon-carbon bonds.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (36721 g/mol) and its crystalline powder form, suggest that it may have certain pharmacokinetic characteristics . For instance, its relatively low molecular weight might facilitate absorption and distribution within the body.

Result of Action

The compound’s potential involvement in suzuki-miyaura coupling reactions suggests that it could play a role in the synthesis of complex organic compounds .

Action Environment

The compound is known to be harmful if swallowed, and it may cause respiratory irritation, serious eye irritation, and skin irritation . This suggests that its action and efficacy could be influenced by factors such as the route of administration and the presence of protective measures.

Propiedades

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylmethoxyindol-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-17-12-16(26-13-14-7-5-4-6-8-14)10-9-15(17)11-18(22)21(24)25/h4-12,24-25H,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGONSJPAZMVGTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OCC3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624590 |

Source

|

| Record name | [6-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyloxy-1-BOC-indole-2-boronic acid | |

CAS RN |

850568-66-0 |

Source

|

| Record name | [6-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)